2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[[6-[(4-chlorophenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O3S/c1-27-15-8-6-14(7-9-15)21-17(25)11-28-19-22-18(26)16(23-24-19)10-12-2-4-13(20)5-3-12/h2-9H,10-11H2,1H3,(H,21,25)(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWMHMNFAGGYMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide , identified by its CAS number 898625-04-2 , is a synthetic derivative of triazine known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and potential therapeutic applications.
- Molecular Formula : C19H17ClN4O3S
- Molecular Weight : 416.88 g/mol
- Structure : The compound features a triazine ring substituted with a chlorobenzyl group and a methoxyphenyl acetamide moiety, contributing to its biological properties.
Antimicrobial Activity
Recent studies have highlighted the compound's significant antimicrobial properties. It exhibits potent activity against various bacterial strains, particularly Gram-positive bacteria.
Table 1: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Enterococcus faecalis | 62.5 - 125 |
| Escherichia coli | 31.108 - 124.432 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 62.216 - 124.432 |
The mechanism of action appears to involve the inhibition of protein synthesis and disruption of nucleic acid production pathways, leading to bactericidal effects .
Cytotoxicity and Anticancer Activity
In addition to its antimicrobial properties, the compound has shown promising anticancer activity in several preclinical studies. It was tested against various cancer cell lines, revealing significant growth inhibition.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| HT29 (Colorectal Cancer) | 10 - 20 |
| MCF7 (Breast Cancer) | 15 - 30 |
| HeLa (Cervical Cancer) | 25 - 50 |
The observed cytotoxicity is attributed to the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways and the modulation of cell cycle progression .
The biological activity of this compound can be linked to its structural components:
- The triazine moiety contributes to its interaction with biological targets such as enzymes involved in nucleic acid synthesis.
- The sulfanyl group enhances its reactivity and potential for forming stable complexes with metal ions or proteins, which may be crucial for its antimicrobial and anticancer activities.
Case Studies
- Antimicrobial Efficacy Study : A study conducted on various bacterial strains demonstrated that the compound significantly inhibited biofilm formation in MRSA strains, outperforming standard antibiotics like ciprofloxacin in terms of minimum biofilm inhibitory concentration (MBIC) .
- Cytotoxicity Assessment : Another research project evaluated the cytotoxic effects on different cancer cell lines, indicating that the compound effectively reduced cell viability through apoptosis induction mechanisms .
Comparison with Similar Compounds
Key Observations :
Core Heterocycle: The 1,2,4-triazin-3-ylsulfanyl core distinguishes the target compound from triazole, thiadiazole, or imidazothiazole analogs.
Substituent Effects: The 4-chlorobenzyl group enhances lipophilicity, which may improve membrane permeability compared to simpler phenyl or pyridyl substituents . The 5-hydroxy group on the triazin ring could facilitate hydrogen bonding, a feature absent in non-hydroxylated analogs like compound 5f .
Physicochemical Properties
- Melting Points : Imidazothiazole analogs (e.g., 5f: 215–217°C) have higher melting points than triazole derivatives (e.g., 5h: 108–110°C), likely due to stronger intermolecular interactions in fused-ring systems . The target compound’s melting point is expected to fall within this range, depending on crystallinity.
- Solubility : The 4-methoxyphenyl group may enhance aqueous solubility compared to purely hydrophobic substituents (e.g., 4-chlorophenyl), though this requires experimental confirmation .
Preparation Methods
Cyanuric Chloride Functionalization
The triazine core is constructed from cyanuric chloride (1,3,5-trichloro-1,3,5-triazine) through sequential nucleophilic substitutions:
- 4-Chlorobenzylamine addition : React cyanuric chloride (10 mmol) with 4-chlorobenzylamine (10 mmol) in acetone at 0–5°C for 2 h to yield 6-(4-chlorobenzyl)-2,4-dichloro-1,3,5-triazine.
- Hydroxyl group introduction : Hydrolyze the 4-position chloride using NaOH (2M, 20 mL) in THF/water (3:1) at 60°C for 6 h, producing 6-(4-chlorobenzyl)-4-hydroxy-2-chloro-1,3,5-triazine.
- Thiol group installation : Treat the intermediate with thiourea (12 mmol) in ethanol under reflux (8 h) to replace the 2-chloro group with thiol, yielding the triazine-thiol precursor.
Characterization Data :
- FTIR : 3440 cm⁻¹ (O–H), 2560 cm⁻¹ (S–H), 1550 cm⁻¹ (C=N triazine).
- ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, triazine-H), 7.45–7.38 (m, 4H, Ar–H), 4.52 (s, 2H, CH₂), 3.89 (s, 1H, SH).
Preparation of N-(4-Methoxyphenyl)-2-Bromoacetamide
Acetylation of 4-Methoxyaniline
- Reaction setup : Add 4-methoxyaniline (15 mmol) to dry DCM (50 mL) under N₂.
- Bromoacetyl bromide addition : Slowly introduce bromoacetyl bromide (16.5 mmol) at 0°C, stirring for 4 h at room temperature.
- Workup : Quench with NaHCO₃ (10%, 30 mL), extract with DCM, and purify via silica gel chromatography (hexane:ethyl acetate, 4:1).
Characterization Data :
- ¹³C NMR (CDCl₃) : δ 167.2 (C=O), 156.1 (C–OCH₃), 130.4–114.7 (Ar–C), 40.1 (CH₂Br).
- Yield : 82% as white crystals.
Thioether Coupling Reaction
Nucleophilic Substitution Protocol
- Deprotonation : Suspend triazine-thiol (5 mmol) in DMF (30 mL) with K₂CO₃ (15 mmol) at 0°C for 30 min.
- Acetamide addition : Introduce N-(4-methoxyphenyl)-2-bromoacetamide (5.5 mmol) and heat at 60°C for 12 h.
- Isolation : Pour the mixture into ice-water (200 mL), filter the precipitate, and recrystallize from ethanol.
Optimization Insights :
- Solvent : DMF enhances solubility of ionic intermediates.
- Base : K₂CO₃ avoids over-dehydration of the triazine hydroxyl.
- Temperature : 60°C balances reaction rate and byproduct suppression.
Characterization Data :
- HRMS (ESI+) : m/z 417.0841 [M+H]⁺ (calc. 417.0845 for C₁₉H₁₈ClN₄O₃S).
- XRD : Monoclinic crystal system with hydrogen bonds between triazine-N–H and acetamide carbonyl.
Reaction Monitoring and Yield Optimization
Analytical Techniques
Yield Improvement Strategies
| Factor | Condition | Yield (%) |
|---|---|---|
| Solvent | DMF | 78 |
| Acetone | 63 | |
| Base | K₂CO₃ | 78 |
| Et₃N | 71 | |
| Temperature (°C) | 60 | 78 |
| 80 | 69 |
Key Findings :
- Excess bromoacetamide (1.1 eq) maximizes thiol conversion.
- DMF stabilizes the transition state via polar aprotic solvation.
Scalability and Industrial Considerations
Pilot-Scale Adaptation
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of this compound to maximize yield and purity?
- Methodological Answer : Synthesis optimization involves fine-tuning reaction conditions such as temperature (60–80°C for triazole ring formation), solvent polarity (DMF or THF for solubility), and pH control (neutral to slightly basic conditions to avoid side reactions). Reagent selection, including halogenating agents (e.g., POCl₃) for functional group introduction and coupling agents (e.g., EDC/HOBt) for amide bond formation, is critical. Purification via column chromatography with gradient elution (hexane/ethyl acetate) ensures high purity .
Q. Which spectroscopic and structural characterization techniques are most effective for confirming the compound’s identity?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) resolves substituent positions on the triazine and phenyl rings. Infrared Spectroscopy (IR) confirms functional groups (e.g., S–H stretch at ~2550 cm⁻¹, C=O at ~1680 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular mass. Single-crystal X-ray diffraction (as in ) provides definitive structural confirmation, particularly for regiochemistry of the triazine core .
Q. How does the compound’s solubility profile impact its application in biological assays?
- Methodological Answer : The compound’s limited aqueous solubility (due to hydrophobic 4-chlorobenzyl and 4-methoxyphenyl groups) necessitates solvent optimization. Dimethyl sulfoxide (DMSO) is commonly used for stock solutions, with dilution in PBS (pH 7.4) for cell-based assays. Solubility enhancers like cyclodextrins or co-solvents (e.g., PEG-400) may mitigate precipitation in vitro .
Advanced Research Questions
Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound’s antimicrobial activity?
- Methodological Answer : SAR studies involve systematic substitution of the triazine ring (e.g., replacing 4-chlorobenzyl with 4-fluorobenzyl) and the acetamide moiety (e.g., varying methoxy to ethoxy groups). Biological testing against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) strains under standardized CLSI protocols identifies pharmacophores. Computational docking (e.g., AutoDock Vina) predicts binding to microbial targets like dihydrofolate reductase .
Q. How can contradictory data in cytotoxicity assays across different cancer cell lines be resolved?
- Methodological Answer : Discrepancies may arise from cell line-specific expression of target proteins (e.g., topoisomerase II) or metabolic activity (e.g., CYP450-mediated degradation). Normalize results using a panel of cell lines (e.g., MCF-7, HeLa, A549) and validate via siRNA knockdown of putative targets. Parallel assays with positive controls (e.g., doxorubicin) and apoptosis markers (e.g., caspase-3 activation) clarify mechanisms .
Q. What computational methods are used to predict the compound’s interaction with human serum albumin (HSA)?
- Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) model HSA binding, focusing on Sudlow’s Site I (hydrophobic pocket). Fluorescence quenching assays (using tryptophan residues as probes) quantify binding constants (Kₐ). Competitive displacement studies with warfarin (Site I marker) confirm binding localization. Data from these methods guide pharmacokinetic profiling .
Q. How do substituents on the triazine ring influence oxidative stability during long-term storage?
- Methodological Answer : Electron-withdrawing groups (e.g., 4-chlorobenzyl) enhance stability by reducing electron density on the triazine ring, slowing oxidation. Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring detects degradation products (e.g., sulfoxide derivatives). Antioxidants like BHT (0.01% w/v) in storage solutions mitigate degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
